Iodine-Induced Orthorhombic Crystal Packing
The crystal structure of 4,4'-diiodobenzil is distinctly different from that of its non-halogenated analog, benzil. A systematic crystallographic study reveals that 4,4'-diiodobenzil crystallizes in the orthorhombic space group P 21 21 2 with unit cell parameters a = 5.8782 Å, b = 27.12 Å, c = 4.1474 Å, and a unit cell volume of 661.17 ų at 153 K [1]. This is in stark contrast to unsubstituted benzil, which adopts a trigonal space group with markedly different unit cell dimensions [2]. The substitution of hydrogen with iodine in the para-position is not merely an isosteric replacement; it fundamentally alters the non-covalent interaction landscape, promoting competitive halogen bonds that dictate the packing motif.
| Evidence Dimension | Crystal space group |
|---|---|
| Target Compound Data | Orthorhombic (P 21 21 2) |
| Comparator Or Baseline | Unsubstituted Benzil (Trigonal) |
| Quantified Difference | Fundamentally different crystal system and packing |
| Conditions | Single-crystal X-ray diffraction at 153 K (target) vs. reported structures of benzil |
Why This Matters
Predictable solid-state packing is crucial for the design of crystalline materials, co-crystals, and supramolecular devices, and the iodine substituents provide a unique and reliable structural handle.
- [1] Crystallography Open Database. Entry 4500396: 4,4'-Diiodobenzil. View Source
- [2] Felsmann, M.; Eissmann, F.; Schwarzer, A.; Weber, E. Competitive Interactions in the Crystal Structures of Benzils Effected by Different Halogen Substitution. Cryst. Growth Des. 2011, 11, 982. View Source
